

Doxofylline's Efficacy in Multicenter Trials: A Comparative Analysis

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A comprehensive review of multicenter clinical trial data underscores the efficacy and favorable safety profile of Doxofylline in the management of chronic respiratory diseases, positioning it as a viable alternative to traditional methylxanthines like theophylline and aminophylline. This guide provides a detailed comparison of Doxofylline's performance against these alternatives, supported by experimental data from key multicenter trials.

Comparative Efficacy and Safety

Doxofylline, a novel methylxanthine, has demonstrated comparable efficacy to theophylline in improving lung function in patients with asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] However, a key differentiator lies in its significantly improved safety profile, with a lower incidence of adverse events.[1][4]

A pooled analysis of the DOROTHEO 1 and DOROTHEO 2 studies, two multicenter, double-blind, randomized, placebo-controlled trials, found that Doxofylline (400 mg three times daily) and theophylline (250 mg three times daily) produced similar significant improvements in forced expiratory volume in one second (FEV1) compared to placebo.[5] Despite the comparable efficacy, significantly fewer patients discontinued treatment due to adverse events in the Doxofylline group compared to the theophylline group.[4]

Quantitative Data Summary

The following tables summarize key efficacy and safety data from various multicenter trials comparing Doxofylline with theophylline and aminophylline.

Table 1: Efficacy of Doxofylline vs. Theophylline in Asthma

Study/Analysis	Drug & Dosage	Primary Outcome	Result
Goldstein MF, et al. (2002)[4]	Doxofylline 400 mg t.i.d. vs. Theophylline 250 mg t.i.d.	Change in FEV1	Statistically significant improvements vs. placebo for both; no significant difference between active treatments.
DOROTHEO 1 & 2 Pooled Analysis[5]	Doxofylline 400 mg t.i.d. vs. Theophylline 250 mg t.i.d.	Change in FEV1	Both significantly increased FEV1 compared to placebo ($p < 0.01$); no significant difference between Doxofylline and theophylline.
DOROTHEO 1 & 2 Pooled Analysis[5]	Doxofylline 400 mg t.i.d. vs. Theophylline 250 mg t.i.d.	Reduction in Asthma Events	Both significantly reduced the rate of asthma events compared to placebo ($p < 0.01$).
LESDA Study (Long-term)[6]	Doxofylline 400 mg t.i.d.	Change in FEV1 from baseline	$+16.90\% \pm 1.81\%$ ($P < 0.001$ vs. baseline) over one year.
LESDA Study (Long-term)[6]	Doxofylline 400 mg t.i.d.	Reduction in Asthma Events	-0.57 ± 0.18 events/day ($P < 0.05$ vs. baseline) over one year.

Table 2: Safety Profile of Doxofylline vs. Theophylline in Asthma

Study/Analysis	Drug & Dosage	Key Adverse Events	Result
Goldstein MF, et al. (2002)[4]	Doxofylline 400 mg t.i.d. vs. Theophylline 250 mg t.i.d.	Treatment Interruption due to AEs	Significantly more patients interrupted treatment with theophylline (p=0.001).
DOROTHEO 1 & 2 Pooled Analysis[5]	Doxofylline 400 mg t.i.d. vs. Theophylline 250 mg t.i.d.	Risk of Adverse Events	Theophylline showed a significantly greater risk of AEs vs. placebo (p < 0.05); Doxofylline did not.
LESDA Study (Long-term)[6]	Doxofylline 400 mg t.i.d.	Most Common AEs	Nausea (14.56%), headache (14.24%), insomnia (10.68%), and dyspepsia (10.03%). No serious AEs reported.

Table 3: Efficacy and Safety of Doxofylline vs. Aminophylline

Study	Indication	Drug & Dosage	Key Findings
Gui, et al. (2019)[7]	Pediatric Acute Bronchial Asthma	Doxofylline vs. Aminophylline	Doxofylline showed a significantly higher total response rate (91.07% vs. 76.79%) and a lower incidence of adverse reactions.
Anonymous (2019)[7]	Pediatric Bronchial Asthma	Doxofylline vs. Aminophylline	Doxofylline was superior in improving lung function (FVC, FEV1) and blood gas function.

Experimental Protocols

The multicenter trials cited in this guide employed rigorous, well-defined protocols to ensure the validity of their findings. Below are summaries of the methodologies for key studies.

DOROTHEO 1 and DOROTHEO 2 Studies

- Study Design: These were Phase III, multicenter, double-blind, randomized, parallel-group, placebo-controlled clinical trials.[\[5\]](#)
- Patient Population: Patients aged 16 years or older with a diagnosis of asthma, a baseline FEV1 between 50% and 80% of the predicted value, and at least a 15% increase in FEV1 after bronchodilator administration were included.[\[5\]](#) Key exclusion criteria included a history of smoking within the last 6 months and clinically significant cardiovascular, renal, hepatic, or metabolic diseases.[\[5\]](#)
- Interventions:
 - DOROTHEO 1: Patients were randomized to receive oral Doxofylline 200 mg, Doxofylline 400 mg, theophylline 250 mg, or placebo, all administered three times daily for 12 weeks.[\[8\]](#)[\[9\]](#)
 - DOROTHEO 2: Patients were randomized to receive oral Doxofylline 400 mg, theophylline 250 mg, or placebo, all administered three times daily for 12 weeks.[\[10\]](#)[\[11\]](#)
- Outcome Measures:
 - Primary: The primary efficacy endpoint was the change in FEV1 from baseline.[\[11\]](#)
 - Secondary: Secondary endpoints included changes in other pulmonary function parameters (FVC, FEV1/FVC, PEFr), the rate of asthma attacks, and the use of rescue medication (albuterol).[\[4\]](#)[\[11\]](#) Safety was assessed by monitoring adverse events.

LESDA Study

- Study Design: A multicenter, open-label, single-arm, Phase III clinical trial.[\[6\]](#)[\[12\]](#)

- Patient Population: Adult patients (18 years or older) with a history of chronic, reversible hyperreactive airway disease (asthma) for more than one year, a baseline FEV1 between 50% and 80% of the predicted value, and at least a 15% increase in FEV1 after albuterol administration.[12]
- Intervention: All participants received oral Doxofylline 400 mg three times daily for 12 months.[6][12]
- Outcome Measures: Efficacy was evaluated through periodic pulmonary function tests, and by patients recording monthly asthma event rates and the use of salbutamol as rescue medication.[6] The rate of adverse events was also recorded throughout the study.[6]

Visualizing Mechanisms and Workflows

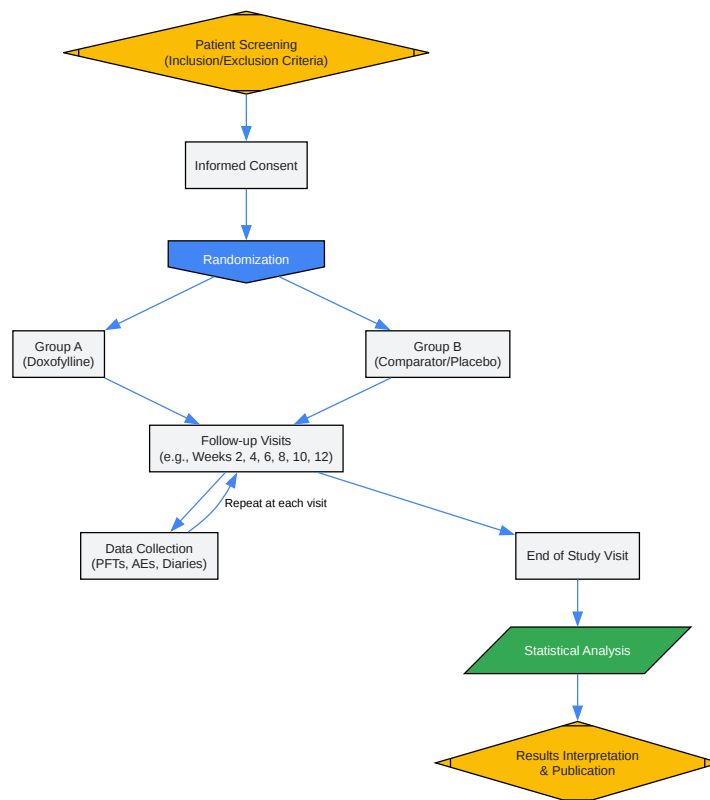
Signaling Pathways: Doxofylline vs. Theophylline

Doxofylline's improved safety profile compared to theophylline can be attributed to its distinct molecular mechanism of action. Unlike theophylline, Doxofylline exhibits significantly lower affinity for adenosine A1 and A2 receptors, which are responsible for many of the cardiovascular and central nervous system side effects associated with theophylline. Both drugs inhibit phosphodiesterase (PDE) enzymes, leading to bronchodilation.[13][14]

Caption: Doxofylline vs. Theophylline Signaling Pathways.

Experimental Workflow: Typical Multicenter Trial

The following diagram illustrates a typical workflow for a multicenter clinical trial evaluating the efficacy of Doxofylline.



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Caption: Typical Multicenter Clinical Trial Workflow.

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